molecular formula C19H19ClN4OS B14151238 3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone CAS No. 4691-12-7

3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone

Cat. No.: B14151238
CAS No.: 4691-12-7
M. Wt: 386.9 g/mol
InChI Key: NHPWDTQUWTWPMV-UHFFFAOYSA-N
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Description

3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridinone moiety, and various substituents including an allylsulfanyl group, an ethyl group, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The allylsulfanyl and ethyl groups are introduced through substitution reactions, while the chlorobenzyl group is attached via nucleophilic substitution. The final step involves the formation of the pyridinone ring through cyclization and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allylsulfanyl and chlorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The triazole ring and pyridinone moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The allylsulfanyl and chlorobenzyl groups may enhance the compound’s binding affinity and specificity. These interactions can disrupt cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(methylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone
  • 3-[5-(ethylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone
  • 3-[5-(propylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone

Uniqueness

The uniqueness of 3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allylsulfanyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

CAS No.

4691-12-7

Molecular Formula

C19H19ClN4OS

Molecular Weight

386.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one

InChI

InChI=1S/C19H19ClN4OS/c1-3-12-26-19-22-21-17(24(19)4-2)16-6-5-11-23(18(16)25)13-14-7-9-15(20)10-8-14/h3,5-11H,1,4,12-13H2,2H3

InChI Key

NHPWDTQUWTWPMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC=C)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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